

X-ray crystallography of (-)-2-Chlorooctane derivatives

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Compound of Interest

Compound Name: (-)-2-Chlorooctane

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A Comparative Guide to the X-ray Crystallography of (-)-2-Chlorooctane Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral molecules is paramount for elucidating structure-activity relationships. X-ray crystallography stands as the definitive method for determining the absolute configuration of stereoisomers. This guide provides a comparative framework for the X-ray crystallographic analysis of **(-)-2-chlorooctane** and its derivatives, a class of chiral alkyl halides with potential applications in medicinal chemistry and materials science.

While specific crystallographic data for **(-)-2-chlorooctane** is not publicly available, this guide presents a comparative analysis using representative data for analogous chiral haloalkanes. This allows for an understanding of the expected structural parameters and provides a practical basis for researchers working with similar compounds.

Comparative Crystallographic Data

The determination of the crystal structure of a chiral molecule like **(-)-2-chlorooctane** provides invaluable information, including bond lengths, bond angles, and the absolute configuration of the stereocenter. Below is a table summarizing representative crystallographic data for a generic chiral haloalkane, which can be used as a benchmark for comparison with experimentally determined structures of **(-)-2-chlorooctane** derivatives.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Chiral Haloalkane

Parameter	Representative Value (Alternative 1)	Representative Value (Alternative 2)
Empirical Formula	C ₈ H ₁₇ Cl	C ₉ H ₁₉ Br
Formula Weight	148.67 g/mol	207.15 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁
a (Å)	8.5	7.2
b (Å)	10.2	12.5
c (Å)	12.8	6.8
α (°)	90	90
β (°)	90	105.4
γ (°)	90	90
Volume (Å ³)	1105.9	590.3
Z	4	2
Calculated Density (g/cm ³)	0.892	1.164
Absorption Coeff. (mm ⁻¹)	0.35	3.88
F(000)	328	216
Crystal Size (mm ³)	0.30 x 0.25 x 0.20	0.40 x 0.30 x 0.15
Theta range for data collection (°)	2.5 to 28.0	3.0 to 25.0
Reflections collected	8970	4520
Independent reflections	2540 [R(int) = 0.045]	2080 [R(int) = 0.038]
Goodness-of-fit on F ²	1.05	1.02
Final R indices [I>2σ(I)]	R ₁ = 0.042, wR ₂ = 0.115	R ₁ = 0.035, wR ₂ = 0.098
Absolute structure parameter	0.02(3)	-0.01(2)

Experimental Protocols

The successful crystallographic analysis of a small chiral molecule like **(-)-2-chlorooctane** hinges on obtaining high-quality single crystals. The following is a generalized protocol for the crystallization and subsequent X-ray diffraction analysis.

Crystallization of **(-)-2-Chlorooctane** Derivatives

Obtaining diffraction-quality crystals is often the most challenging step.^[1] Since **(-)-2-chlorooctane** is a liquid at room temperature, crystallization may require derivatization or co-crystallization techniques.

Methods for Crystallization:

- Slow Evaporation:
 - Dissolve the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) to create a near-saturated solution.
 - Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
- Vapor Diffusion:
 - Place a small amount of the concentrated solution of the compound in a small, open vial.
 - Place this vial inside a larger, sealed container that contains a precipitant solvent in which the compound is less soluble.
 - The precipitant vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
- Co-crystallization:
 - If the compound itself does not readily crystallize, co-crystallization with a suitable co-former can be employed.^{[2][3]}

- This involves dissolving both the target molecule and the co-former in a solvent and allowing them to crystallize together, forming a new crystalline solid with a defined stoichiometry.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are undertaken for data collection and analysis:

- Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
- Data Collection:
 - The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
 - A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) is directed at the crystal.
 - The crystal is rotated, and the diffraction pattern is recorded on a detector.
- Data Processing:
 - The raw diffraction images are processed to determine the unit cell dimensions and space group.
 - The intensities of the reflections are integrated and corrected for various experimental factors.
- Structure Solution and Refinement:
 - The initial crystal structure is solved using direct methods or Patterson methods.
 - The atomic positions and displacement parameters are refined using full-matrix least-squares on F^2 .
 - The absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.^[4]

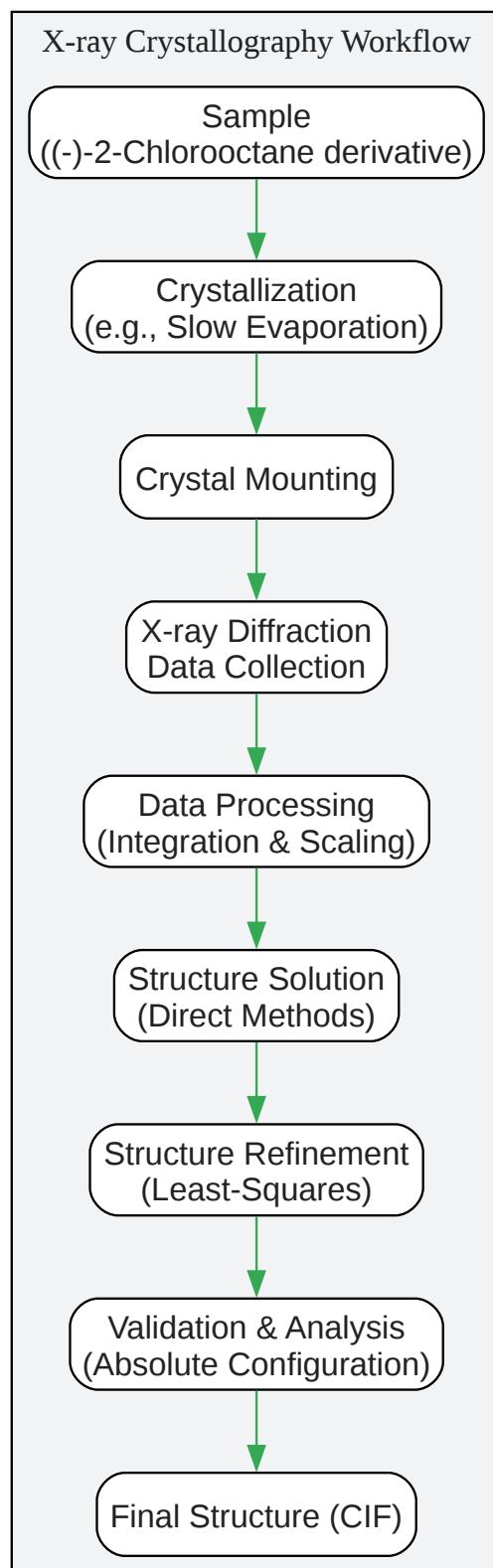
Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.



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Caption: Enantiomers are non-superimposable mirror images.



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Caption: From sample to structure.

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